molecular formula C17H21F2N3O3 B12952948 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B12952948
M. Wt: 353.36 g/mol
InChI Key: NPZMMRXOGNGQIE-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazopyrazines These compounds are known for their diverse biological activities and are often used as scaffolds in drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multi-component reactions. One common method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method provides high yields and purity of the desired product.

Industrial Production Methods

Industrial production of imidazo[1,5-a]pyrazine derivatives often employs large-scale multi-component reactions. The use of catalysts like iodine and solvents such as ethanol can enhance the efficiency and yield of the synthesis process . The scalability of these reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazopyrazine derivatives.

Scientific Research Applications

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It can inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The compound may also interact with other cellular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H21F2N3O3

Molecular Weight

353.36 g/mol

IUPAC Name

tert-butyl 2-(3,4-difluorophenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C17H21F2N3O3/c1-17(2,3)25-16(24)20-6-7-21-12(9-20)10-22(15(21)23)11-4-5-13(18)14(19)8-11/h4-5,8,12H,6-7,9-10H2,1-3H3

InChI Key

NPZMMRXOGNGQIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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